![molecular formula C10H22O3Si B084795 [(E)-but-2-enyl]-triethoxysilane CAS No. 13436-82-3](/img/structure/B84795.png)
[(E)-but-2-enyl]-triethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-but-2-enyl]-triethoxysilane, also known as BES, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BES is a silane coupling agent that is primarily used as a surface modifier in various industrial applications.
Mécanisme D'action
[(E)-but-2-enyl]-triethoxysilane acts as a silane coupling agent, which means that it can form covalent bonds between two materials that would otherwise not be compatible. The mechanism of action of [(E)-but-2-enyl]-triethoxysilane involves the reaction of the ethoxy groups with the surface of the material, forming a stable bond. The vinyl group of [(E)-but-2-enyl]-triethoxysilane can then react with other materials, such as polymers, to form a strong bond.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of [(E)-but-2-enyl]-triethoxysilane. However, studies have shown that [(E)-but-2-enyl]-triethoxysilane is non-toxic and does not cause significant harm to cells or tissues. [(E)-but-2-enyl]-triethoxysilane has been shown to have low toxicity in both in vitro and in vivo studies.
Avantages Et Limitations Des Expériences En Laboratoire
The use of [(E)-but-2-enyl]-triethoxysilane in lab experiments has several advantages, including its ability to enhance the adhesion and compatibility of materials, as well as its low toxicity. However, [(E)-but-2-enyl]-triethoxysilane can be difficult to handle due to its high reactivity and potential for side reactions. Additionally, the purity of [(E)-but-2-enyl]-triethoxysilane can be difficult to maintain, which can affect the reproducibility of experiments.
Orientations Futures
For the use of [(E)-but-2-enyl]-triethoxysilane include tissue engineering and the synthesis of silicon-based nanoparticles and quantum dots.
Méthodes De Synthèse
[(E)-but-2-enyl]-triethoxysilane can be synthesized through a variety of methods, including the reaction of vinyltriethoxysilane with butanal in the presence of a catalyst. The reaction produces [(E)-but-2-enyl]-triethoxysilane as the main product, along with some side products. The purity of [(E)-but-2-enyl]-triethoxysilane can be improved through distillation and purification methods.
Applications De Recherche Scientifique
[(E)-but-2-enyl]-triethoxysilane has found a wide range of applications in scientific research, including in the fields of material science, nanotechnology, and biomedicine. [(E)-but-2-enyl]-triethoxysilane is commonly used as a surface modifier to enhance the adhesion and compatibility of various materials, such as polymers and metals. In the field of nanotechnology, [(E)-but-2-enyl]-triethoxysilane is used as a precursor for the synthesis of silicon-based nanoparticles and quantum dots. In biomedicine, [(E)-but-2-enyl]-triethoxysilane has been investigated for its potential use in drug delivery systems and tissue engineering.
Propriétés
Numéro CAS |
13436-82-3 |
|---|---|
Nom du produit |
[(E)-but-2-enyl]-triethoxysilane |
Formule moléculaire |
C10H22O3Si |
Poids moléculaire |
218.36 g/mol |
Nom IUPAC |
but-2-enyl(triethoxy)silane |
InChI |
InChI=1S/C10H22O3Si/c1-5-9-10-14(11-6-2,12-7-3)13-8-4/h5,9H,6-8,10H2,1-4H3 |
Clé InChI |
GKBKTZVWTWAFSW-WEVVVXLNSA-N |
SMILES isomérique |
CCO[Si](C/C=C/C)(OCC)OCC |
SMILES |
CCO[Si](CC=CC)(OCC)OCC |
SMILES canonique |
CCO[Si](CC=CC)(OCC)OCC |
Autres numéros CAS |
13436-82-3 |
Synonymes |
but-2-enyltriethoxysilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



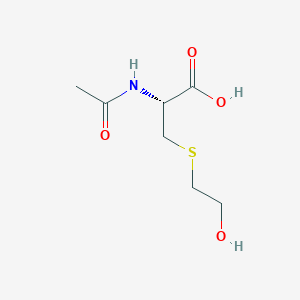


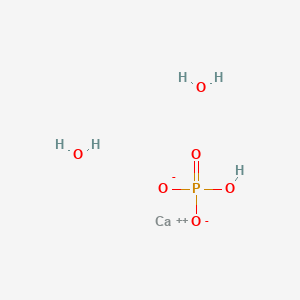
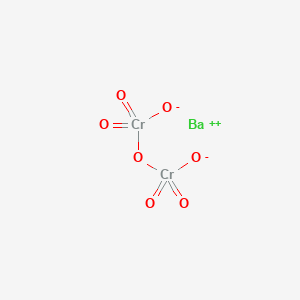

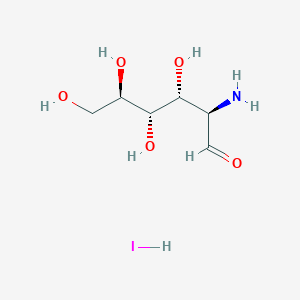


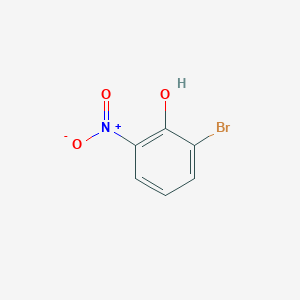
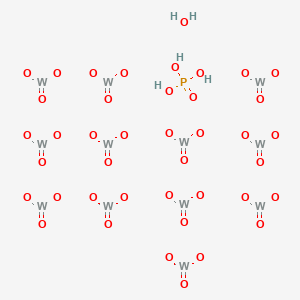
![Methyl 2-[(1R,3aS,4S,5S,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-5-[(1R)-1-methyl-2-oxocyclohex-3-en-1-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]acetate](/img/structure/B84732.png)
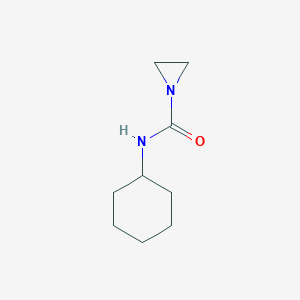
![(S)-2-amino-6-[(benzylidene)amino]hexanoic acid](/img/structure/B84739.png)